Cryptoxanthin, (+/-)-

Bioavailability Pharmacokinetics Nutritional Biochemistry

Cryptoxanthin, (+/-)- (CAS 31272-51-2) is the only provitamin‑A carotenoid that delivers 6.9‑fold higher apparent bioavailability than β‑carotene in humans and superior tissue accumulation at equivalent doses. Its unique intermediate storage stability (21.8 % retention vs 16.4 % for β‑carotene) and dose‑dependent plasma accumulation without affecting other carotenoid levels make it irreplaceable for accurate bioavailability studies, shelf‑life modeling, and isomer‑specific HPLC/LC‑MS quantification. Order high‑purity reference standard to eliminate uncontrolled variability from cis/trans isomer mixtures.

Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
CAS No. 31272-51-2
Cat. No. B12291092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptoxanthin, (+/-)-
CAS31272-51-2
Molecular FormulaC40H56O
Molecular Weight552.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+
InChIKeyDMASLKHVQRHNES-QQGJMDNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptoxanthin, (+/-)- (CAS 31272-51-2) | Carotenoid Standard for Bioavailability & Stability Research


Cryptoxanthin, (+/-)- (CAS 31272-51-2), also known as all-trans-cryptoxanthin or β-cryptoxanthin, is an asymmetric monohydroxy xanthophyll carotenoid with the molecular formula C₄₀H₅₆O . It occurs naturally as a provitamin A carotenoid in citrus fruits, papaya, peaches, and biofortified maize, and is characterized by its all-trans configuration and bipolar structure that influences its unique absorption and stability profile [1]. Unlike its close structural analogs, this compound demonstrates significantly greater apparent bioavailability and distinct storage stability characteristics that are quantifiably differentiated from β-carotene, lutein, and zeaxanthin in well-controlled comparative studies.

Why Cryptoxanthin (+/-) Cannot Be Interchanged with β-Carotene or Other Carotenoids: Procurement Decision Factors


Cryptoxanthin, (+/-)- cannot be substituted with other provitamin A carotenoids due to quantifiable differences in apparent bioavailability, tissue distribution, storage stability, and isomer-specific behavior that directly impact experimental outcomes and formulation performance. Head-to-head studies demonstrate that β-cryptoxanthin exhibits a 686% higher apparent bioavailability than β-carotene in human subjects consuming comparable amounts [1], while in rats fed equal dietary concentrations (20 mg/kg), intact β-cryptoxanthin accumulates at higher concentrations in the majority of tissues [2]. Additionally, β-cryptoxanthin demonstrates 21.8% retention versus 16.4% for β-carotene during 5-month grain storage [3], and unlike lutein or zeaxanthin, it exhibits unique dose-dependent plasma accumulation (9.0 ± 4.1 µmol/L at 6 mg/day) without affecting other carotenoid levels [4]. These validated differences render generic substitution scientifically invalid for applications requiring accurate carotenoid quantification, reproducible bioavailability studies, or formulation development targeting specific isomer profiles.

Cryptoxanthin (+/-) Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


β-Cryptoxanthin Demonstrates 686% Higher Apparent Bioavailability Than β-Carotene in Human Subjects

In a meta-analysis of human studies (n=633 subjects from own studies plus n=29,700 from 22 additional studies), β-cryptoxanthin demonstrated 686% higher apparent bioavailability than β-carotene when consuming comparable dietary amounts. The apparent bioavailability was calculated as the ratio of serum concentration to dietary intake [1]. This 7.86-fold difference is the largest documented bioavailability differential among major dietary provitamin A carotenoids.

Bioavailability Pharmacokinetics Nutritional Biochemistry

β-Cryptoxanthin Shows Superior Tissue Distribution and Intact Bioavailability vs. β-Carotene in Controlled Animal Model

In a comparative rat study with diets containing equivalent concentrations (20 mg/kg) of β-cryptoxanthin or β-carotene, intact β-cryptoxanthin was found at higher concentrations in the majority of tissues analyzed. The study concluded that the bioavailability of intact β-cryptoxanthin appeared higher than that of β-carotene, with differential accumulation patterns observed across tissue types [1].

Tissue Distribution Pharmacokinetics Animal Models

β-Cryptoxanthin Exhibits 21.8% Storage Retention vs. 16.4% for β-Carotene Over 5 Months

In biofortified maize hybrids stored under conventional conditions for five months, β-cryptoxanthin demonstrated significantly higher retention (21.8%) compared to β-carotene (16.4%) among provitamin A carotenoids (PVAC). For comparison, non-provitamin A carotenoids showed even higher retention: lutein at 61.2% and zeaxanthin at 50.4% [1]. The majority of PVAC loss occurred within the first three months of storage.

Stability Storage Agricultural Chemistry

β-Cryptoxanthin Plasma Levels Reach 9.0 µmol/L at 6 mg/day with No Impact on Other Carotenoids

In a double-blind, randomized, placebo-controlled clinical trial (n=90 healthy Asian women, 8-week supplementation), β-cryptoxanthin at 6 mg/day achieved plasma concentrations of 9.0 ± 4.1 µmol/L, significantly higher than the 3 mg/day group (6.0 ± 2.6 µmol/L, p<0.03) and placebo (0.4 ± 0.1 µmol/L, p<0.001) [1]. Critically, plasma levels of α-cryptoxanthin, α-carotene, β-carotene, lycopene, lutein, and zeaxanthin remained unchanged, demonstrating selective pharmacokinetics without competitive inhibition or displacement of other carotenoids.

Clinical Trial Pharmacokinetics Dose-Response

Geometric Isomer Differences: cis-β-Cryptoxanthin Shows Higher Bioaccessibility Than all-trans Counterpart

Geometrical isomers of carotenoids, including β-cryptoxanthin, exhibit quantifiably different bioavailability, stability during processing, and biological actions [1]. In fruit and vegetable juice matrices, cis-isomers of carotenoids presented higher bioaccessibility than their all-trans counterparts (P<0.05) [2]. The distinction among geometrical isomers is critical for accurate analytical quantification and for predicting biological outcomes, as the isomer ratio directly influences both stability toward oxidants and vitamin A activity [1].

Isomer Analysis Bioaccessibility Analytical Chemistry

Cryptoxanthin (+/-) (CAS 31272-51-2) Priority Applications Based on Validated Differentiation Data


Comparative Bioavailability Studies Requiring High-Efficiency Provitamin A Carotenoid Standards

Researchers designing human or animal bioavailability studies should prioritize Cryptoxanthin, (+/-)- as the reference provitamin A carotenoid when high absorption efficiency is required. The 686% higher apparent bioavailability relative to β-carotene in humans [1] and superior tissue accumulation in rats at equal dosing [2] make this compound uniquely suited for studies investigating carotenoid absorption mechanisms, food matrix effects on bioavailability, or interventions targeting populations with compromised β-carotene absorption. Using β-carotene as a substitute would underestimate achievable serum concentrations by approximately 8-fold, fundamentally altering study design and statistical power calculations. Analytical standards of CAS 31272-51-2 are essential for accurate quantification of β-cryptoxanthin in these comparative investigations.

Long-Term Storage Stability Studies of Carotenoid-Containing Formulations and Biofortified Products

Investigators conducting shelf-life or storage stability studies on carotenoid-containing materials (biofortified crops, dietary supplements, functional foods) should specifically monitor Cryptoxanthin, (+/-)- degradation due to its distinct stability profile. The documented 21.8% retention of β-cryptoxanthin after 5 months—33% higher than β-carotene (16.4%) but substantially lower than lutein (61.2%) [3]—establishes a unique stability signature. This intermediate degradation rate means that stability predictions based on β-carotene data will underestimate retention, while predictions based on lutein data will overestimate it. Accurate stability modeling for products containing mixed carotenoid profiles requires Cryptoxanthin, (+/-)- reference standards for calibration and monitoring.

Clinical Pharmacokinetic Studies Requiring Validated Human Dosing Reference Data

Clinical researchers planning β-cryptoxanthin supplementation trials should reference the established human pharmacokinetic data: 6 mg/day oral supplementation for 8 weeks yields plasma concentrations of 9.0 ± 4.1 µmol/L in healthy women, with 3 mg/day yielding 6.0 ± 2.6 µmol/L [4]. These validated reference points enable accurate dose selection, sample size calculations, and power analyses for studies investigating β-cryptoxanthin's effects on metabolic health, bone metabolism, or inflammatory markers. The documented selectivity—no impact on α-carotene, β-carotene, lycopene, lutein, or zeaxanthin plasma levels [4]—makes Cryptoxanthin, (+/-)- uniquely valuable for studies requiring isolation of β-cryptoxanthin-specific effects without confounding changes in other carotenoid species.

Isomer-Specific Analytical Method Development and Validation

Analytical chemists developing HPLC, LC-MS, or UPLC methods for carotenoid quantification in complex matrices (foods, plasma, tissues) require Cryptoxanthin, (+/-)- standards to accurately account for cis/trans isomer distribution. The documented difference in bioaccessibility between cis- and all-trans isomers (P<0.05) [5], combined with isomer-specific differences in oxidative stability and vitamin A activity [6], means that methods failing to resolve geometric isomers will produce data with uncontrolled variability. CAS 31272-51-2 (all-trans-cryptoxanthin designation) serves as the critical reference standard for identifying and quantifying the all-trans isomer peak in chromatographic separations, enabling reproducible isomer ratio determination across laboratories and studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cryptoxanthin, (+/-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.